2-(4-Ethoxy-benzyl)-piperidine hydrochloride
CAS No.: 1172745-81-1
Cat. No.: VC2530546
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172745-81-1 |
---|---|
Molecular Formula | C14H22ClNO |
Molecular Weight | 255.78 g/mol |
IUPAC Name | 2-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C14H21NO.ClH/c1-2-16-14-8-6-12(7-9-14)11-13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10-11H2,1H3;1H |
Standard InChI Key | AMGQPTFYAPJFOF-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)CC2CCCCN2.Cl |
Canonical SMILES | CCOC1=CC=C(C=C1)CC2CCCCN2.Cl |
Introduction
Chemical Identity and Structure
2-(4-Ethoxy-benzyl)-piperidine hydrochloride is a hydrochloride salt of a piperidine derivative substituted with a 4-ethoxybenzyl group at the 2-position. The compound is primarily used in research settings for its potential pharmacological properties.
Chemical Identification
The compound's chemical identity is characterized by the following parameters:
Parameter | Value |
---|---|
CAS Number | 1172745-81-1 |
Molecular Formula | C₁₄H₂₂ClNO |
Molecular Weight | 255.78 g/mol |
IUPAC Name | 2-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride |
MDL Number | MFCD08669738 |
Source: Chemical identification data compiled from multiple suppliers
Structural Representation
The molecule consists of a piperidine ring with a 4-ethoxybenzyl substituent at the 2-position. The nitrogen of the piperidine ring is protonated and forms an ionic bond with the chloride counter-ion. This structure can be represented in various notations:
Notation Type | Representation |
---|---|
Standard InChI | InChI=1S/C14H21NO.ClH/c1-2-16-14-8-6-12(7-9-14)11-13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10-11H2,1H3;1H |
Standard InChIKey | AMGQPTFYAPJFOF-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)CC2CCCCN2.Cl |
Source: Structural notation data from PubChem and supplier databases
The compound features a piperidine heterocycle, which is a six-membered ring containing one nitrogen atom. The substituent at position 2 is a benzyl group that itself contains an ethoxy substituent at the para position.
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Ethoxy-benzyl)-piperidine hydrochloride determine its behavior in various research applications and synthetic procedures.
Physical Properties
The compound exists as a solid at room temperature with the following characteristics:
Property | Value |
---|---|
Physical State | Solid |
Storage Temperature | Ambient |
Solubility | Soluble in polar organic solvents (methanol, ethanol); moderately soluble in water |
Source: Physical property data compiled from supplier information
Chemical Properties
As a hydrochloride salt of a piperidine derivative, this compound exhibits several important chemical properties:
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The protonated nitrogen in the piperidine ring makes it more water-soluble compared to the free base form.
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The compound contains both hydrophilic (piperidine-HCl) and hydrophobic (4-ethoxybenzyl) moieties, giving it amphiphilic properties.
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The presence of the ethoxy group enhances lipophilicity while also providing a potential site for hydrogen bonding.
The amphiphilic nature of this compound makes it potentially valuable in pharmaceutical applications where both aqueous solubility and membrane permeability are desirable properties.
Synthesis and Preparation Methods
From Piperidine Precursors
One potential synthetic route involves the reaction of 2-substituted piperidine with 4-ethoxybenzyl chloride:
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Reaction of piperidine with a suitable reagent to form 2-substituted piperidine
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Nucleophilic substitution with 4-ethoxybenzyl chloride
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Isolation of the free base
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Salt formation with hydrochloric acid
This approach typically employs the following reaction conditions:
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Solvents: Anhydrous ethanol or methanol
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Temperature: Room temperature to reflux
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Reaction Time: Several hours to overnight
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Base: Sodium hydroxide or potassium carbonate
From Pyridine Derivatives
An alternative approach involves reduction of appropriately substituted pyridine derivatives:
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Reduction of the pyridine ring (potentially using catalytic hydrogenation)
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Introduction of the 4-ethoxybenzyl group
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Formation of the hydrochloride salt
This methodology is supported by information from the literature on piperidine synthesis, where "preparation of piperidine itself is conveniently accomplished by the catalytic hydrogenation of pyridine, most often with a nickel catalyst at 170-200°C" .
Purification Methods
Purification of 2-(4-Ethoxy-benzyl)-piperidine hydrochloride typically involves:
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Recrystallization from appropriate solvent systems (e.g., ethanol/ether)
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Column chromatography, potentially using gradients of ethyl acetate/hexane
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Verification of purity (>95%) using analytical techniques such as HPLC
Chemical Reactivity and Structure-Activity Relationships
Reactivity Patterns
As a piperidine derivative, 2-(4-Ethoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions typical of secondary amines (in its free base form):
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Oxidation: The compound can be oxidized to form corresponding N-oxides.
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Reduction: Although already in a reduced state, the compound can undergo further reduction reactions under specific conditions.
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Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
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Salt formation: The compound readily forms stable salts with acids due to the basic nature of the piperidine nitrogen.
Structure-Activity Relationships
The pharmacological activity of piperidine derivatives is significantly influenced by their structural features. For 2-(4-Ethoxy-benzyl)-piperidine hydrochloride:
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The position of substitution on the piperidine ring (position 2) affects its biological activity profile compared to other isomers such as 4-(4-ethoxy-benzyl)-piperidine.
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The ethoxy substituent on the benzyl group contributes to the compound's lipophilicity and potential interaction with biological targets.
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The salt form (hydrochloride) enhances water solubility while maintaining the core structural features required for biological activity.
Research on related compounds suggests that "substitutions on the benzyl ring can have significant effects on in vivo potency" , indicating that the ethoxy group in the para position of the benzyl substituent may play a crucial role in determining this compound's biological activity profile.
Biological Activity and Pharmacological Properties
Pharmacological Activity | Example Drugs with Piperidine Scaffolds |
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Analgesic | Trimepiridine, Fentanyl |
Bactericidal/Bacteriostatic | Various piperidine salts |
Cholinolytic | Trihexyphenidyl hydrochloride |
Antidiarrheal | Loperamide |
Antihistamine | Ketotifen, Loratadine |
Source: Pharmacological activities of piperidine derivatives
The presence of the 4-ethoxybenzyl group at position 2 of the piperidine ring may confer specific biological properties that distinguish this compound from other piperidine derivatives.
Research Applications
Current Research Directions
2-(4-Ethoxy-benzyl)-piperidine hydrochloride has several potential research applications:
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Pharmaceutical Development: As a building block for more complex drug candidates
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Neuroscience Research: For studying receptor-ligand interactions
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Synthetic Chemistry: As an intermediate in organic synthesis
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Structure-Activity Relationship Studies: To understand how structural modifications affect biological activity
Similar piperidine derivatives have been investigated for:
Research Area | Potential Applications |
---|---|
Antimicrobial Activity | Development of novel antibiotics |
NMDA Receptor Antagonism | Neurological disorders treatment |
Analgesic Properties | Pain management |
Anti-tumor Activity | Cancer research |
Source: Research applications derived from studies on related compounds
Comparison with Similar Compounds
Several structurally related compounds provide context for understanding the potential applications of 2-(4-Ethoxy-benzyl)-piperidine hydrochloride:
Compound | Structural Difference | Noted Properties |
---|---|---|
2-(4-Methoxy-benzyl)-piperidine | Methoxy group instead of ethoxy | Similar basic properties with potentially different lipophilicity |
4-(4-Ethoxy-benzyl)-piperidine | Benzyl group at position 4 instead of 2 | Different spatial arrangement affecting receptor binding |
2-(4-Ethyl-benzyl)-piperidine | Ethyl group instead of ethoxy group | Lacks the oxygen atom, affecting hydrogen bonding capability |
Source: Comparative data from compound databases and supplier information
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